Acetil-pepstatina

Descripción general

Descripción

La acetilpepstatina es un potente inhibidor de las proteasas aspárticas, que son enzimas que desempeñan un papel crucial en diversos procesos biológicos. Este compuesto es particularmente eficaz contra las proteasas del VIH-1 y el VIH-2, lo que lo convierte en una herramienta valiosa en el estudio y el tratamiento de infecciones virales .

Aplicaciones Científicas De Investigación

La acetilpepstatina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar los mecanismos de las proteasas aspárticas y para desarrollar nuevos inhibidores para estas enzimas.

Biología: La acetilpepstatina se emplea en la investigación para comprender el papel de las proteasas aspárticas en diversos procesos biológicos, incluida la degradación de proteínas y la señalización celular.

Medicina: El compuesto se utiliza en el desarrollo de fármacos antivirales, especialmente para el tratamiento de infecciones por el VIH.

Industria: La acetilpepstatina se utiliza en la producción de cócteles de inhibidores de proteasas, que son esenciales para diversas aplicaciones industriales, como la preservación de muestras biológicas y la prevención de la degradación de proteínas durante el procesamiento

Mecanismo De Acción

La acetilpepstatina ejerce sus efectos uniéndose al sitio activo de las proteasas aspárticas, inhibiendo así su actividad enzimática. El compuesto imita el sustrato natural de la enzima, lo que le permite encajar en el sitio activo y bloquear la actividad catalítica. Esta inhibición impide que la proteasa escinda sus proteínas diana, lo que interrumpe diversos procesos biológicos que dependen de la actividad de la proteasa .

Los objetivos moleculares de la acetilpepstatina incluyen las proteasas del VIH-1 y el VIH-2, así como otras proteasas aspárticas como la pepsina y las catepsinas D y E. Las vías implicadas en su mecanismo de acción incluyen la inhibición de la degradación de proteínas mediada por proteasas y la interrupción de la replicación viral .

Análisis Bioquímico

Biochemical Properties

Acetyl-pepstatin is known to interact with a variety of enzymes and proteins. It is a potent inhibitor of aspartic proteases such as pepsin, cathepsins D and E . The nature of these interactions is primarily inhibitory, with Acetyl-pepstatin binding to the active sites of these enzymes and preventing their normal function .

Cellular Effects

In cellular contexts, Acetyl-pepstatin has been observed to have significant effects on various types of cells and cellular processes. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . Acetyl-pepstatin suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition only affects osteoclast cells, not osteoblast-like cells .

Molecular Mechanism

At the molecular level, Acetyl-pepstatin exerts its effects through several mechanisms. It is known to inhibit the activity of proteases such as cathepsin D . Furthermore, cell signaling analysis indicated that the phosphorylation of ERK was inhibited in Acetyl-pepstatin-treated cells, while the phosphorylation of IκB and Akt showed almost no change .

Temporal Effects in Laboratory Settings

It is known that Acetyl-pepstatin is a potent inhibitor and its effects can be observed shortly after administration .

Metabolic Pathways

Given its inhibitory effects on aspartic proteases, it is likely that Acetyl-pepstatin plays a role in the regulation of these enzymes and their associated metabolic pathways .

Subcellular Localization

Given its inhibitory effects on aspartic proteases, it is likely that Acetyl-pepstatin is localized to areas of the cell where these enzymes are active .

Métodos De Preparación

La acetilpepstatina se sintetiza típicamente a través de una serie de reacciones químicas que implican el acoplamiento de aminoácidos específicos. La síntesis comienza con la preparación de la estatina, un aminoácido inusual que es un componente clave de la acetilpepstatina. La estatina se acopla entonces con otros aminoácidos como el isovaleril, la valina y la alanina para formar el producto final .

En entornos industriales, la acetilpepstatina se produce mediante fermentación microbiana utilizando especies de Actinomyces. El proceso de fermentación va seguido de pasos de extracción y purificación para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

La acetilpepstatina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La acetilpepstatina puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para producir formas reducidas de acetilpepstatina.

Sustitución: La acetilpepstatina puede experimentar reacciones de sustitución en las que se sustituyen grupos funcionales específicos por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones suelen ser versiones modificadas de la acetilpepstatina con actividades biológicas alteradas .

Comparación Con Compuestos Similares

La acetilpepstatina es única entre los inhibidores de proteasas debido a su alta especificidad y potencia contra las proteasas aspárticas. Compuestos similares incluyen:

Pepstatina A: Otro potente inhibidor de las proteasas aspárticas, con una estructura y un mecanismo de acción similares.

Bestatina: Un inhibidor de las aminopeptidasas, que son una clase diferente de proteasas.

En comparación con estos compuestos, la acetilpepstatina es particularmente eficaz contra las proteasas del VIH, lo que la convierte en una herramienta valiosa en la investigación antiviral y el desarrollo de fármacos .

Propiedades

Número CAS |

28575-34-0 |

|---|---|

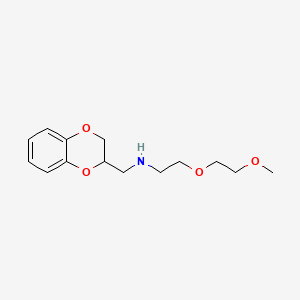

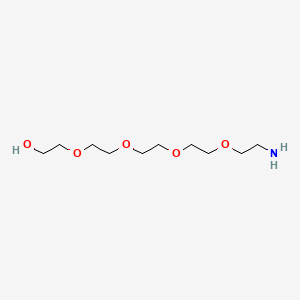

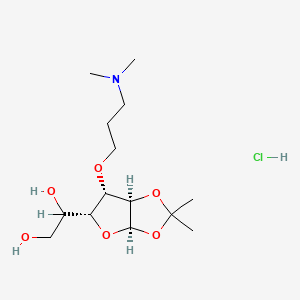

Fórmula molecular |

C33H61N5O11 |

Peso molecular |

703.9 g/mol |

Nombre IUPAC |

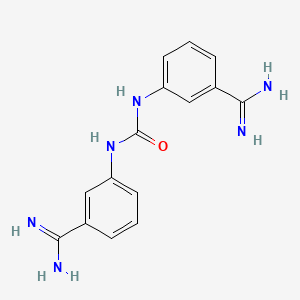

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid;acetic acid |

InChI |

InChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1 |

Clave InChI |

ZISCOJQELZEANN-CFWBHBOOSA-N |

SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O.CC(=O)O |

SMILES canónico |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

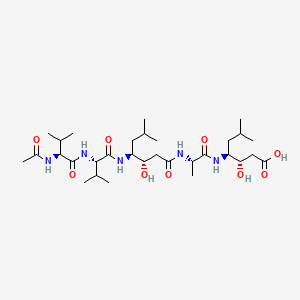

Secuencia |

VVXAX |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Acetyl-pepstatin interact with its target enzyme, HIV-1 protease?

A1: Acetyl-pepstatin binds to the active site of HIV-1 protease, mimicking the transition state of natural substrates. This binding is characterized by a network of hydrogen bonds formed between the inhibitor and the main body of the protein, as well as between the inhibitor and the flap regions of the enzyme. [] Hydrophobic interactions between the inhibitor and the enzyme also contribute to binding. []

Q2: How does Acetyl-pepstatin affect HIV-1 protease activity?

A3: Acetyl-pepstatin acts as a competitive inhibitor of HIV-1 protease, blocking the enzyme's ability to cleave viral polyproteins essential for viral maturation. [, , , ] This inhibition effectively hinders the HIV-1 life cycle.

Q3: What is the molecular formula and weight of Acetyl-pepstatin?

A3: The molecular formula of Acetyl-pepstatin is C34H63N5O11, and its molecular weight is 717.9 g/mol.

Q4: Are there any spectroscopic data available for Acetyl-pepstatin?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the structure of Acetyl-pepstatin in solution, both in its free form and when bound to HIV-1 protease. [, , ] These studies have provided insights into the conformation and dynamics of the inhibitor.

Q5: Is there information available regarding the stability of Acetyl-pepstatin under various conditions?

A6: While specific studies on Acetyl-pepstatin's stability under various conditions are limited in the provided papers, its solubility in different solvents is discussed. Acetyl-pepstatin exhibits better solubility in aqueous solutions compared to other pepstatin derivatives like isovaleryl-pepstatin. []

Q6: Is Acetyl-pepstatin known to have any catalytic properties itself?

A6: No, Acetyl-pepstatin is not known to possess any intrinsic catalytic activity. It functions primarily as an inhibitor of aspartic proteases.

Q7: What are the main applications of Acetyl-pepstatin in research?

A7: Acetyl-pepstatin is widely employed as a research tool to study:

- Aspartic protease activity: It helps elucidate the role of these enzymes in various biological processes. [, , , , ]

- Structure-activity relationships: Investigating how modifications to Acetyl-pepstatin's structure affect its inhibitory potency against different aspartic proteases. [, ]

- Drug development: Serving as a starting point for the design of more potent and selective inhibitors against therapeutically relevant aspartic proteases, like HIV-1 protease. [, , ]

Q8: Have computational methods been used to study Acetyl-pepstatin and its interactions?

A9: Yes, molecular modeling and docking studies have been conducted to understand the binding mode of Acetyl-pepstatin to HIV-1 protease and other aspartic proteases. [, , , ] These studies help visualize the interactions and predict the binding affinity of the inhibitor.

Q9: How do modifications to the Acetyl-pepstatin structure impact its activity?

A10: Structural modifications, particularly at the P1' and P2' positions, significantly influence the inhibitory activity and selectivity of pepstatin analogs against various aspartic proteases. [, , ] For instance, replacing the isovaleryl group with an acetyl group enhances solubility. []

Q10: Are there any specific formulation strategies mentioned for Acetyl-pepstatin?

A10: The provided papers primarily focus on the biochemical and structural aspects of Acetyl-pepstatin. Specific formulation strategies for this compound are not extensively discussed.

Q11: What is known about the toxicity of Acetyl-pepstatin?

A11: The provided research papers do not delve into the toxicological profile of Acetyl-pepstatin.

Q12: Are there any known alternatives or substitutes for Acetyl-pepstatin in research or therapeutic applications?

A13: Yes, several other pepstatin derivatives and synthetic inhibitors have been developed that target aspartic proteases, including HIV-1 protease. [, , ] These compounds often exhibit improved potency, selectivity, or pharmacokinetic properties compared to Acetyl-pepstatin.

Q13: What are some of the key historical milestones in the research of Acetyl-pepstatin?

A13: Key milestones include:

- Discovery and initial characterization: Acetyl-pepstatin was first identified as a potent inhibitor of aspartic proteases. []

- Structural elucidation: NMR and X-ray crystallography studies determined the three-dimensional structure of Acetyl-pepstatin and its complex with HIV-1 protease. [, , ]

- Understanding of the mechanism of action: Research revealed that Acetyl-pepstatin acts as a transition-state mimic, binding tightly to the active site of aspartic proteases. [, ]

- Development of derivatives: Numerous Acetyl-pepstatin analogs have been synthesized to improve its potency, selectivity, and pharmacokinetic properties. [, , ]

Q14: How has research on Acetyl-pepstatin fostered cross-disciplinary collaborations?

A14: Research on Acetyl-pepstatin has facilitated collaborations between:

- Biochemistry and structural biology: Combining enzymatic assays with structural studies (NMR, X-ray crystallography) to understand the inhibitor's mechanism of action. [, , ]

- Medicinal chemistry and pharmacology: Using SAR studies and in vitro/in vivo experiments to develop more effective aspartic protease inhibitors for therapeutic use. [, , ]

- Computational chemistry and drug design: Applying molecular modeling and simulations to guide the design and optimization of novel protease inhibitors. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.